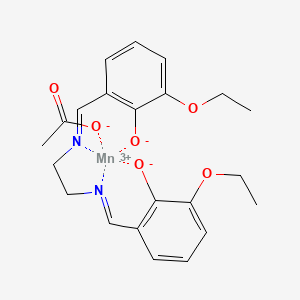
N,N'-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II): is a coordination compound that belongs to the class of Schiff base complexes. These complexes are formed by the condensation of salicylaldehyde derivatives with diamines. The manganese(II) ion in this compound is coordinated by the nitrogen and oxygen atoms of the Schiff base ligand, resulting in a stable and versatile complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II) typically involves the following steps:
Preparation of the Schiff Base Ligand: The Schiff base ligand is synthesized by the condensation reaction between 3-ethoxysalicylaldehyde and 1,2-ethylenediamine in methanol. The reaction mixture is stirred for about 10 minutes, resulting in the formation of a yellow precipitate.
Complex Formation: The Schiff base ligand is then reacted with manganese(II) acetate in ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the manganese(II) complex.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The manganese(II) center in the complex can undergo oxidation to form manganese(III) species.
Substitution: Ligand substitution reactions can occur, where the Schiff base ligand is replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed:
Oxidation Products: Manganese(III) complexes.
Reduction Products: Manganese(I) or manganese(0) species.
Substitution Products: Complexes with different ligands.
Applications De Recherche Scientifique
Chemistry:
Materials Science: It is employed in the synthesis of advanced materials with unique magnetic and electronic properties.
Biology and Medicine:
Enzyme Mimics: The compound mimics the activity of certain metalloenzymes, making it useful in biochemical studies.
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry:
Polymerization Catalysts: It is used in the polymer industry as a catalyst for the polymerization of various monomers.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II) involves the coordination of the manganese(II) ion with the Schiff base ligand. This coordination stabilizes the manganese center and allows it to participate in various catalytic cycles. The manganese ion can undergo redox changes, facilitating oxidation and reduction reactions. The Schiff base ligand provides a stable environment for the manganese ion, enhancing its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
N,N’-Bis(3-methoxysalicylidene)-1,2-ethylenediamine-manganese(II): Similar structure but with a methoxy group instead of an ethoxy group.
N,N’-Bis(3,5-dichlorosalicylidene)-1,2-ethylenediamine-manganese(II): Contains dichloro substituents on the salicylidene moiety.
Uniqueness:
Propriétés
Formule moléculaire |
C22H25MnN2O6 |
|---|---|
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese(3+);acetate |
InChI |
InChI=1S/C20H24N2O4.C2H4O2.Mn/c1-3-25-17-9-5-7-15(19(17)23)13-21-11-12-22-14-16-8-6-10-18(20(16)24)26-4-2;1-2(3)4;/h5-10,13-14,23-24H,3-4,11-12H2,1-2H3;1H3,(H,3,4);/q;;+3/p-3 |
Clé InChI |
KXTUTHZAUZDAFX-UHFFFAOYSA-K |
SMILES canonique |
CCOC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OCC)[O-].CC(=O)[O-].[Mn+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,10S)-10-[(dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B10826210.png)

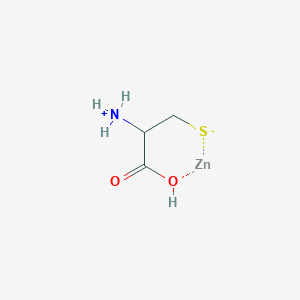
![[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)
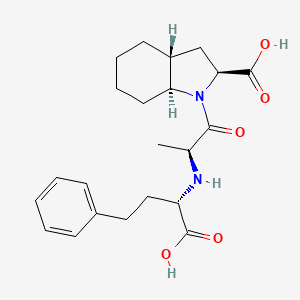
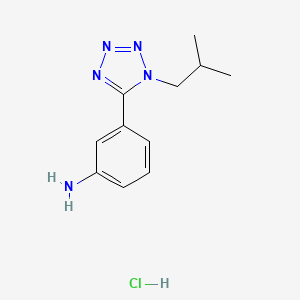
![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10826262.png)
![acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese](/img/structure/B10826273.png)

![(S)-2-(Butane-1-sulfonylamino)-3-{[4-oxo-5-(2-piperidin-4-yl-ethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carbonyl]-amino}-propionic acid](/img/structure/B10826288.png)

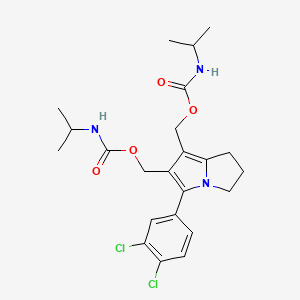
![2-[[(E)-5-[4-(furan-3-yl)phenyl]-3-phenylpent-2-en-4-ynyl]-methylamino]acetic acid](/img/structure/B10826311.png)
![butyl 2-[[(5S)-5-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-oxo-1,4,2$l^{5}-dioxaphosphinan-2-yl]oxy]benzoate](/img/structure/B10826312.png)
